molecular formula C18H14BrNO4S B5273697 (5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5273697
M. Wt: 420.3 g/mol
InChI Key: NHIWFDGIKKZBFF-MHWRWJLKSA-N
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Description

The compound (5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic molecule with a complex structure. It features a thiazolidine-2,4-dione core, which is often found in various bioactive compounds. The presence of multiple functional groups, including bromine, ethoxy, and prop-2-yn-1-yloxy, makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with an aldehyde.

    Functional Group Modifications: The ethoxy and prop-2-yn-1-yloxy groups are introduced through nucleophilic substitution reactions, often using corresponding alkyl halides.

    Bromination: The bromine atom is typically introduced via electrophilic aromatic substitution using bromine or a brominating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidine-2,4-dione derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound for drug discovery.

Medicine

The thiazolidine-2,4-dione core is known for its antidiabetic properties, making this compound a candidate for the development of new antidiabetic drugs.

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The thiazolidine-2,4-dione core can interact with enzymes involved in glucose metabolism, potentially inhibiting their activity. The benzylidene group may also interact with various receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with antidiabetic properties.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

    Troglitazone: An older antidiabetic drug with a similar core structure.

Uniqueness

The unique combination of functional groups in (5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione provides it with distinct chemical reactivity and potential biological activity, setting it apart from other thiazolidinedione derivatives.

Properties

IUPAC Name

(5E)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4S/c1-4-7-20-17(21)16(25-18(20)22)10-12-9-14(23-6-3)15(11-13(12)19)24-8-5-2/h1-2,9-11H,6-8H2,3H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIWFDGIKKZBFF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC#C)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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